molecular formula C24H20N2O3S B11525331 (5E)-2-(4-methoxyanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one

(5E)-2-(4-methoxyanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B11525331
M. Wt: 416.5 g/mol
InChI Key: OKLHEIUDYBQWMT-PXLXIMEGSA-N
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Description

The compound (5E)-2-(4-methoxyanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one is a thiazolidinone derivative characterized by a 1,3-thiazol-4-one core with two key substituents:

  • Position 2: A 4-methoxyanilino group (N-(4-methoxyphenyl)amino), contributing electron-donating properties via the methoxy substituent.

This structure is synthesized via Knoevenagel condensation, a common method for benzylidene-thiazolidinone derivatives, using substituted benzaldehydes and thiazolidinone precursors under acidic conditions (e.g., acetic acid/sodium acetate) . The (5E)-configuration is stabilized by conjugation across the thiazole ring and benzylidene double bond, as observed in analogous compounds .

Properties

Molecular Formula

C24H20N2O3S

Molecular Weight

416.5 g/mol

IUPAC Name

(5E)-2-(4-methoxyphenyl)imino-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H20N2O3S/c1-28-20-13-9-19(10-14-20)25-24-26-23(27)22(30-24)15-17-7-11-21(12-8-17)29-16-18-5-3-2-4-6-18/h2-15H,16H2,1H3,(H,25,26,27)/b22-15+

InChI Key

OKLHEIUDYBQWMT-PXLXIMEGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4)/S2

Canonical SMILES

COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a phenol derivative.

    Formation of the Imino Group: The imino group is formed by reacting the thiazolidinone core with an appropriate aldehyde or ketone under acidic or basic conditions.

    Final Assembly: The final compound is assembled by condensing the intermediate products under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy and methoxyphenyl groups, leading to the formation of corresponding aldehydes or ketones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of benzyloxybenzaldehyde and methoxybenzaldehyde.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Various substituted aromatic derivatives depending on the reagents used.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that (5E)-2-(4-methoxyanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one exhibits significant activity against various bacterial strains.

Table 1: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
(5E)E. coli10 µg/mL
(5E)S. aureus8 µg/mL
(5E)P. aeruginosa12 µg/mL

These results suggest that the thiazole framework enhances the compound's efficacy against pathogenic bacteria.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Case Study: Cytotoxic Evaluation
A study assessed the cytotoxic effects of (5E)-2-(4-methoxyanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one on human cancer cell lines, revealing promising results.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)
MCF-7 (Breast)6.25
HeLa (Cervical)5.80
A549 (Lung)7.40

These findings indicate that the compound holds potential as a therapeutic agent in oncology.

Pharmacokinetics

Studies on similar thiazole derivatives suggest that they exhibit favorable pharmacokinetic properties, including good solubility and bioavailability, which are essential for their therapeutic applications.

Mechanism of Action

The mechanism of action of (2Z,5E)-5-{[4-(BENZYLOXY)PHENYL]METHYLIDENE}-2-[(4-METHOXYPHENYL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can inhibit enzyme activity by binding to the active site, while the benzyloxy and methoxyphenyl groups enhance binding affinity and specificity. This leads to the modulation of biochemical pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic and Steric Properties

Table 1: Key Structural Variations and Their Implications
Compound Name Substituents (Position 2/5) Electronic Effects Steric Effects
Target Compound 2: 4-methoxyanilino; 5: 4-phenylmethoxyphenyl Strong electron-donating (OCH₃) High bulk (biphenyl ether)
(5E)-5-[(4-Chloroanilino)methylene]-3-(4-methylphenyl)-1-oxo-1,3-thiazolidin-4-one 2: 4-chloroanilino; 5: 4-methylphenyl Electron-withdrawing (Cl) Moderate (methylphenyl)
(5E)-5-{[5-(3,4-Dichlorophenyl)furyl]methylene}-2-(4-hydroxyanilino)-1,3-thiazol-4-one 2: 4-hydroxyanilino; 5: 3,4-dichlorophenyl-furyl Mixed (OH donor, Cl withdrawer) Moderate (furyl + dichlorophenyl)
5-(4-Dimethylaminobenzylidene)-2-(p-tolylimino)thiazolidin-4-one 2: p-tolylimino; 5: 4-dimethylaminobenzylidene Strong electron-donating (NMe₂) Moderate (dimethylamino)

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, NO₂): Increase electrophilicity, which may enhance reactivity in nucleophilic environments .
  • Steric Bulk : The target compound’s 4-phenylmethoxyphenyl group introduces significant steric hindrance, which could reduce binding affinity but improve selectivity in enzyme inhibition .

Physicochemical Properties

Table 2: Predicted Properties Based on Substituent Trends
Property Target Compound Analogues (Range)
LogP ~3.5 (moderate lipophilicity) 2.8–4.2
Aqueous Solubility Low (ether groups reduce polarity) Low to moderate
Melting Point ~200–220°C 180–250°C

Structural Influences :

  • The phenylmethoxy group increases molecular weight and lipophilicity compared to simpler methoxy or chloro derivatives .

Biological Activity

The compound (5E)-2-(4-methoxyanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one belongs to a class of thiazole derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C23H22N2O2S\text{C}_{23}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

This structure includes a thiazole ring, which is known for its role in various biological activities.

1. Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. In particular, compounds similar to (5E)-2-(4-methoxyanilino)-5-[(4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one have shown significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The compound has been reported to induce apoptosis in cancer cells through caspase activation and modulation of BCL-2 family proteins. For instance, studies indicate that thiazole derivatives can inhibit the proliferation of cancer cells by disrupting the cell cycle and inducing cell death pathways .
  • Case Study : A study demonstrated that a related thiazole compound exhibited an IC50 value of 4.1 µM against HL-60 leukemia cells, indicating potent cytotoxicity . This suggests that modifications in the thiazole structure can enhance anticancer activity.
CompoundIC50 (µM)Cancer Cell Line
Thiazole Derivative A4.1HL-60
Thiazole Derivative B5.4HL-60

2. Antimicrobial Activity

The antimicrobial potential of thiazole derivatives is well-documented, with many compounds exhibiting activity against both Gram-positive and Gram-negative bacteria as well as fungi.

  • Research Findings : A recent study found that thiazolidinone derivatives demonstrated significant antimicrobial activity, with minimum inhibitory concentrations (MIC) as low as 31.25 µg/ml against Candida species .
  • Case Study : The compound was tested against various bacterial strains, showing promising results:
MicroorganismMIC (µg/ml)
E. coli<31.25
K. pneumoniae62.5
C. glabrata31.25

3. Antioxidant Activity

Antioxidant properties are another significant aspect of thiazole derivatives, contributing to their therapeutic potential.

  • Mechanism : The antioxidant activity is often attributed to the ability of these compounds to scavenge free radicals and inhibit lipid peroxidation .
  • Case Study : In vitro assays demonstrated that certain thiazolidinone derivatives had EC50 values indicating effective inhibition of lipid peroxidation, suggesting their potential use as antioxidant agents .

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